molecular formula C21H21N5O3S B2698452 2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1052615-74-3

2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2698452
M. Wt: 423.49
InChI Key: SBFHXYGHTYLAIP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring, an ethylphenyl group, and a methylthio phenyl group. These groups could potentially confer interesting chemical properties to the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[3,4-d][1,2,3]triazole ring and the attachment of the ethylphenyl and methylthio phenyl groups. The exact synthesis route would depend on the starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrrolo[3,4-d][1,2,3]triazole ring system is a fused ring structure that could potentially confer rigidity to the molecule. The ethylphenyl and methylthio phenyl groups are likely to be attached to this ring system .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. The presence of the pyrrolo[3,4-d][1,2,3]triazole ring suggests that it might participate in reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .

Scientific Research Applications

  • Computational Chemistry

    • Triazol-5-ylidenes have received immense attention due to their unique electronic properties, making them attractive scaffolds for catalysis and optical materials .
    • A density functional theory (DFT) study was performed to investigate the electronic properties of 4-heterosubstituted 1,2,3-triazol-5-ylidenes .
    • By introducing p-block elements on the wingtip (C4 position), their electronic properties could be easily tuned .
  • Medicinal and Pharmaceutical Chemistry

    • Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
    • A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .
    • Given the importance of the triazole scaffold, its synthesis has attracted much attention .
  • Material Chemistry

    • Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms .
    • Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
    • It has important application value in various fields, such as agrochemistry and material chemistry .

Future Directions

The future directions for research on this compound would depend on its intended use. If it has potential medicinal properties, then future research could focus on testing its efficacy and safety in biological systems .

properties

IUPAC Name

2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-3-13-7-9-15(10-8-13)26-20(28)18-19(21(26)29)25(24-23-18)12-17(27)22-14-5-4-6-16(11-14)30-2/h4-11,18-19H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFHXYGHTYLAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide

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